molecular formula C14H19N3O4S2 B5672376 N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide

N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide

Cat. No.: B5672376
M. Wt: 357.5 g/mol
InChI Key: JFTLKNNYQFSRIU-VHSXEESVSA-N
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Description

“N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[322]nonan-3-yl]sulfonyl]thiophene-2-carboxamide” is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide” typically involves multi-step organic reactions. The starting materials might include thiophene derivatives, sulfonyl chlorides, and diazabicyclo compounds. The key steps could involve:

    Formation of the thiophene-2-carboxamide core: This can be achieved through the reaction of thiophene-2-carboxylic acid with an amine under dehydrating conditions.

    Introduction of the sulfonyl group: This step might involve the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

    Cyclization to form the diazabicyclo structure: This could be achieved through intramolecular cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

“N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[32

    Medicinal Chemistry: As a potential drug candidate due to its unique structure and functional groups.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of “N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]benzamide
  • N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]furan-2-carboxamide

Uniqueness

The uniqueness of “N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide” lies in its specific bicyclic structure and the presence of both sulfonyl and carboxamide functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-4-[[(1S,5R)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]sulfonyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S2/c1-15-13(18)12-5-11(8-22-12)23(20,21)17-6-9-3-4-10(7-17)16(2)14(9)19/h5,8-10H,3-4,6-7H2,1-2H3,(H,15,18)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTLKNNYQFSRIU-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CC3CCC(C2)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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